REACTION_CXSMILES
|
[BH4-].[Na+].[N+:3]([CH:6]=[CH:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([O-:5])=[O:4].C(O)(=O)C>C(Cl)(Cl)Cl.C(O)(C)C>[N+:3]([CH2:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
32.2 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=CC=1SC=CC1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resulting suspension is filtered
|
Type
|
WASH
|
Details
|
subsequently rinsed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |